molecular formula C10H13NSi B15071305 3-Trimethylsilylbenzonitrile CAS No. 82142-18-5

3-Trimethylsilylbenzonitrile

Cat. No.: B15071305
CAS No.: 82142-18-5
M. Wt: 175.30 g/mol
InChI Key: BVZASOLZJLCETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, which feature carbon-silicon bonds, are integral to numerous aspects of modern chemistry and material science. cfsilicones.comwikipedia.org Their prominence stems from the unique properties imparted by the silicon atom. Compared to carbon-carbon bonds, carbon-silicon bonds are longer and weaker, making them more susceptible to cleavage. wikipedia.org This reactivity is harnessed in a multitude of organic transformations. Furthermore, the silicon-carbon bond's polarity, with a partial positive charge on the silicon and a partial negative charge on the carbon, influences the reactivity of adjacent functional groups. wikipedia.org

The versatility of organosilicon compounds is evident in their wide-ranging applications. cfsilicones.com They serve as crucial building blocks and synthetic intermediates in the synthesis of complex organic molecules. researchgate.net The field of organosilicon chemistry has witnessed substantial growth, with a continuous expansion in the number of publications dedicated to the subject. beilstein-journals.org This sustained interest reflects the development of new silicon-based reagents and reactions, including their use in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants. beilstein-journals.org The future of organosilicon research is geared towards sustainable chemistry, with a focus on creating biodegradable silicones and environmentally friendly coatings. cfsilicones.com

Importance of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile, an aromatic compound characterized by a benzene (B151609) ring attached to a cyano group, and its derivatives are fundamental building blocks in organic synthesis. atamankimya.com The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. This versatility makes benzonitrile derivatives valuable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. atamankimya.comrsc.org

In laboratory settings, benzonitrile is a useful solvent and a precursor to many derivatives. wikipedia.org It can react with amines to form N-substituted benzamides and is a precursor to diphenylmethanimine. wikipedia.org Furthermore, benzonitrile and its derivatives can form coordination complexes with transition metals, which serve as soluble and conveniently labile synthetic intermediates. atamankimya.comwikipedia.org The development of new synthetic methods, such as the electrochemical C-H amidation of benzene and its derivatives with benzonitrile, continues to expand the utility of these compounds in creating complex molecules under mild conditions. nih.gov

Current Research Trajectories for Silylated Aromatic Nitriles, with a Focus on 3-Trimethylsilylbenzonitrile

The convergence of organosilicon chemistry and the chemistry of aromatic nitriles has led to the exploration of silylated aromatic nitriles, a class of compounds that combines the functionalities of both parent structures. Research in this area is driven by the potential for novel reactivity and applications.

A key area of investigation is the synthesis of silylated aromatic nitriles. One notable method involves the photo-induced electron transfer reactions of hexamethyldisilane (B74624) with aromatic nitriles, leading to a novel photochemical silylation. rsc.org This approach highlights the potential for developing new synthetic routes to access these valuable compounds.

The hydrogenation of benzonitrile and its derivatives is another active area of research. acs.org While the primary goal is often the selective production of primary amines, the presence of a silyl (B83357) group can influence the reaction's outcome. For instance, in the hydrogenation of benzonitrile over palladium catalysts, the formation of byproducts through hydrogenolysis is a known challenge. acs.org The electronic and steric effects of a trimethylsilyl (B98337) group on the aromatic ring could potentially modulate the catalyst's activity and selectivity, offering a pathway to control the reaction's outcome.

Furthermore, the direct functionalization of C-H bonds is a major focus in modern organic synthesis. nih.gov The development of methods for the silylation of aromatic C-H bonds, followed by further transformations of the nitrile group, represents a promising strategy for the efficient construction of complex molecules. The unique electronic properties of the trimethylsilyl group can direct the regioselectivity of subsequent reactions on the aromatic ring, providing a powerful tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82142-18-5

Molecular Formula

C10H13NSi

Molecular Weight

175.30 g/mol

IUPAC Name

3-trimethylsilylbenzonitrile

InChI

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,1-3H3

InChI Key

BVZASOLZJLCETJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Trimethylsilylbenzonitrile and Analogues

Directed Metalation Strategies for Regioselective Silylation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, allowing for the introduction of electrophiles at a specific position ortho to a directing metalation group (DMG). The DMG, typically a Lewis basic functional group, coordinates to an organometallic base, facilitating deprotonation at the adjacent ortho position.

Application of Organometallic Bases (e.g., TMPMgCl·LiCl) in Benzonitrile (B105546) Functionalization

The use of highly reactive organolithium bases in DoM can sometimes be limited by their low functional group tolerance. Magnesium-based reagents, such as the Hauser base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), offer a compelling alternative, combining high reactivity with excellent functional group compatibility, including with cyano groups.

These mixed Mg/Li amide bases have proven effective for the deprotonation of a wide array of aromatic and heteroaromatic substrates. The addition of lithium chloride (LiCl) is crucial as it enhances the solubility and reactivity of the organomagnesium species. For instance, TMPMgCl·LiCl has been successfully employed in the magnesiation of various functionalized aromatics, including benzonitrile derivatives. The regioselectivity of these reactions can often be controlled by the presence or absence of Lewis acid additives, such as BF₃·OEt₂. This approach provides a versatile and regioselective route to functionalized benzonitriles.

Synthesis of Halogenated 3-(Trimethylsilyl)benzonitrile Derivatives

The introduction of halogen atoms onto the benzonitrile ring, in conjunction with a trimethylsilyl (B98337) group, yields highly valuable building blocks for further synthetic transformations. One approach to synthesizing these compounds involves the direct halogenation of benzonitrile. For example, the vapor-phase reaction of benzonitrile with chlorine at high temperatures (650-850°C) can produce various chlorinated benzonitriles, including pentachlorobenzonitrile.

Subsequent silylation of a halogenated benzonitrile can then be achieved through methods such as directed metalation or other silylation techniques. The specific regiochemistry will depend on the directing effects of both the cyano group and the halogen substituents.

Photo-induced Electron Transfer Reactions for Aromatic Nitrile Silylation

Photochemical methods offer a distinct approach to the silylation of aromatic nitriles, proceeding through different mechanisms than traditional ground-state reactions.

Mechanistic Aspects of Photochemical Silylation with Hexamethyldisilane (B74624)

The photochemical silylation of aromatic nitriles can be achieved using hexamethyldisilane as the silyl (B83357) source. This reaction is initiated by a photo-induced electron transfer (PET) from the hexamethyldisilane, which acts as an effective σ-electron donor, to the excited state of the aromatic nitrile. This process forms a radical-ion pair. Subsequent reaction steps can involve the attack of the silyl radical cation onto the aromatic nitrile radical anion, followed by either elimination of a cyanide ion or back electron transfer and elimination of a hydrogen atom. The specific pathway and resulting products are highly dependent on the substitution pattern of the starting aromatic nitrile.

Regioselectivity in Photochemical Silylation of Aromatic Nitriles

The regioselectivity of photochemical silylation of aromatic nitriles is a key feature of this methodology. For example, the photo-induced reaction of benzonitrile with hexamethyldisilane yields ortho- and para-trimethylsilylbenzonitrile, with no formation of the meta-isomer. This outcome contrasts with what is typically observed in electrophilic aromatic substitution reactions. In the case of dicyanobenzenes, the position of silylation is highly dependent on the substitution pattern. For ortho- and para-dicyanobenzene, silylation occurs at the carbon atom bearing a cyano group, leading to its expulsion.

Deprotonative C-H Silylation of Aromatic Systems

Direct C-H silylation represents an atom-economical and increasingly popular method for the synthesis of organosilanes. This approach avoids the need for pre-functionalized starting materials.

One notable method involves the use of trifluoromethyltrimethylsilane (CF₃SiMe₃, Ruppert-Prakash reagent) in combination with a catalytic amount of a fluoride (B91410) source. In this reaction, the CF₃SiMe₃ is believed to act as both a base and a silicon electrophile. This system demonstrates high tolerance for various functional groups on aromatic and heteroaromatic rings.

Utilization of Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)

Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a versatile tool in organic synthesis, primarily recognized for its role in nucleophilic trifluoromethylation. sigmaaldrich.comacs.org The compound, first prepared by Ingo Ruppert in 1984, is a colorless liquid used to introduce the trifluoromethyl group into a wide array of organic substrates. acs.orgwikipedia.org Its synthesis has been refined over the years, with a notable method developed by G. K. Surya Prakash and colleagues that avoids ozone-depleting starting materials. acs.org

While its main application is adding CF₃ groups to molecules like aldehydes and ketones, the reagent's chemistry is more nuanced. acs.orgwikipedia.org In certain reactions, TMSCF₃ plays a dual role. When activated by a fluoride source, it can serve as a precursor to a mild base and also function as a silicon electrophile. nih.gov This reactivity is harnessed in deprotonative silylation reactions, where the reagent facilitates the introduction of a trimethylsilyl (TMS) group onto an aromatic ring. The process typically involves a fluoride initiator, which generates a highly reactive trifluoromethide intermediate ([CF₃]⁻) and activates the silicon center for subsequent reactions. wikipedia.orgnih.gov

Fluoride-Catalyzed Approaches in Deprotonative Silylation

Fluoride-catalyzed deprotonative silylation has emerged as a powerful strategy for the C-H functionalization of arenes. A highly selective C-H silylation reaction for functionalized arenes and heteroarenes has been developed using the Ruppert-Prakash reagent (TMSCF₃) activated by an alkali metal fluoride. nih.gov In this process, TMSCF₃ is proposed to have a dual function: it acts as a source for both a mild base and the silicon electrophile. nih.gov

The reaction mechanism involves the activation of TMSCF₃ by the fluoride catalyst. This activation generates a species that is basic enough to deprotonate an aromatic C-H bond, creating an aryl anion. This intermediate is then trapped by the electrophilic silicon source present in the reaction, leading to the formation of the silylated arene. A significant advantage of this methodology is its remarkable compatibility with sensitive functional groups, such as halogens and nitro groups, which often remain intact under the reaction conditions. nih.gov

Table 1: Scope of Fluoride-Catalyzed Deprotonative Silylation of Functionalized Arenes This table is representative and illustrates the types of functional groups compatible with the reaction conditions described in the source.

Substrate Functional Group Silylation Position
Benzonitrile -CN meta
4-Chlorobenzonitrile -Cl, -CN ortho to -CN
3-Nitrobenzonitrile -NO₂, -CN ortho to -CN
2-Fluorobenzonitrile -F, -CN meta to -CN

Palladium-Catalyzed Multicomponent Reactions Incorporating Silylated Benzonitrile Scaffolds

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules through the formation of carbon-carbon and carbon-heteroatom bonds. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are particularly efficient. Incorporating silylated benzonitrile scaffolds into these reactions provides a direct route to highly functionalized, silicon-containing molecules.

For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of substituted dihydrochalcones from 3-hydroxypropionitrile (B137533) derivatives and arylboronic acids. nih.govresearchgate.net A similar strategy could be envisioned where a silylated arylboronic acid is coupled with a nitrile-containing component, or where 3-trimethylsilylbenzonitrile itself acts as a substrate in a multicomponent coupling, leading to complex diaryl structures. nih.gov Palladium-catalyzed three-component reactions involving N-tosylhydrazones, norbornene, and aryl halides have also been demonstrated, showcasing the versatility of palladium in orchestrating complex transformations that could potentially accommodate silylated substrates. rsc.org

Tandem Reactions for Vinylsilane Synthesis Bearing Benzonitrile Functionality

Vinylsilanes are valuable synthetic intermediates, and their synthesis via tandem or cascade reactions represents a highly atom-economical approach. Palladium catalysis offers effective methods for constructing vinylsilanes. One potential route involves the reaction of a silylated acetylene (B1199291) with an aryl halide bearing a nitrile functionality.

Research has shown that palladium catalysts can mediate the reaction of o-iodo(trimethylsilylethynyl)benzenes with trimethylsilylacetylene (B32187) to afford complex dimeric structures. nih.gov This indicates the feasibility of palladium-catalyzed coupling involving silylacetylenes. A tandem reaction could be designed where an appropriately substituted benzonitrile (e.g., 3-iodobenzonitrile) reacts with a silylacetylene in a Sonogashira coupling, followed by an in-situ silyl-hydrometallation or other tandem process to generate a vinylsilane. The synthesis of vinylsilanes is often achieved through the hydrosilylation of alkynes, and various catalysts, including rhodium complexes, can facilitate this transformation with high regio- and stereoselectivity. organic-chemistry.org

Established Preparative Routes for this compound

The synthesis of this compound can be achieved through several established preparative methods, typically involving the formation of a carbon-silicon bond or the introduction of the nitrile group onto a pre-silylated ring.

One common approach is the reaction of an organometallic derivative of benzonitrile with a silicon electrophile. For example, 3-bromobenzonitrile (B1265711) can be treated with a strong base like n-butyllithium at low temperatures to generate the corresponding lithiated species, which is then quenched with trimethylsilyl chloride (TMSCl) to yield the desired product.

Alternatively, a cross-coupling reaction can be employed. The palladium-catalyzed cyanation of a silylated aryl halide, such as 1-bromo-3-(trimethylsilyl)benzene, with a cyanide source like potassium ferrocyanide offers a scalable and efficient route. researchgate.net This method benefits from the high functional group tolerance typical of palladium-catalyzed reactions.

Table 2: Comparison of Preparative Routes to this compound

Synthetic Route Starting Materials Key Reagents General Yield
Halogen-Metal Exchange 3-Bromobenzonitrile n-BuLi, TMSCl Moderate to Good
Palladium-Catalyzed Cyanation 1-Bromo-3-(trimethylsilyl)benzene K₄[Fe(CN)₆], Pd Catalyst Good to High

Silylation of Functionalized Benzonitriles

The direct silylation of benzonitriles that already contain other functional groups is a key strategy for synthesizing substituted analogues of this compound. The choice of silylation method is crucial to ensure compatibility with the existing functional groups.

As discussed previously, the deprotonative C-H silylation using the Ruppert-Prakash reagent and a fluoride catalyst is highly effective for this purpose. nih.gov Its mild conditions allow for the selective silylation of benzonitriles bearing sensitive groups like halogens and nitro functionalities. nih.gov Another approach involves rhodium-catalyzed cross-coupling reactions. For example, functionalized arylzinc compounds can be coupled with silylmethyl halides, demonstrating that silylation can be achieved in the presence of various functional groups under transition metal catalysis. organic-chemistry.org These methods provide direct access to a diverse range of functionalized silylated benzonitriles, which are valuable building blocks for further synthetic elaboration.

Advanced Reactivity and Transformation Pathways of 3 Trimethylsilylbenzonitrile

General Principles of Reactivity in Organosilicon Chemistry

Organosilicon chemistry is characterized by the unique properties of the silicon atom, which, despite being in the same group as carbon, exhibits distinct reactivity. The carbon-silicon (C-Si) bond is longer (approx. 1.89 Å) and weaker than a typical carbon-carbon bond (approx. 1.54 Å). nih.gov Furthermore, due to the difference in electronegativity between carbon (2.55) and silicon (1.90), the C-Si bond is polarized, with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. nih.gov This polarization makes the silicon atom susceptible to nucleophilic attack. nih.gov

A key feature of organosilicon reactivity is the high affinity of silicon for electronegative elements, particularly oxygen and fluoride (B91410). The energy of the silicon-oxygen (Si-O) bond is remarkably high, a property exploited in numerous synthetic transformations like the Fleming-Tamao oxidation. nih.gov The susceptibility of the Si-C bond to cleavage by fluoride ions is another cornerstone of its chemistry, often used in deprotection strategies and in reactions like the Peterson olefination. nih.gov

Unlike carbon, silicon can expand its coordination sphere to form hypercoordinate species, with five- and six-coordinate silicon compounds being common. youtube.com This ability to form hypervalent intermediates plays a crucial role in many of its reaction mechanisms. While unstrained alkylsilanes are generally stable, arylsilanes exhibit unique reactivity, particularly in electrophilic aromatic substitution, where the silyl (B83357) group can be replaced in an ipso-substitution reaction. nih.govyoutube.com

Table 1: Comparison of Carbon and Silicon Properties and Reactivity

FeatureCarbonSiliconImplication for Reactivity
Electronegativity 2.551.90C-Si bond is polarized towards carbon. nih.gov
Typical Bond Length (to C) ~1.54 Å~1.89 ÅSi-C bond is longer and weaker. nih.gov
Bond Energy (to O) ~358 kJ/mol~452 kJ/molStrong Si-O bond formation is a powerful driving force in reactions. nih.gov
Coordination Typically tetracoordinateCan form stable hypercoordinate (5- or 6-coordinate) speciesAllows for different reaction mechanisms and intermediates. youtube.com
Reactivity with Nucleophiles Generally unreactiveSusceptible to attack, especially by F⁻ and O⁻Enables specific cleavage and functionalization reactions. nih.gov

3-Trimethylsilylbenzonitrile as a Versatile Synthetic Intermediate

While detailed, specific research on the versatile applications of this compound is not extensively documented in readily available literature, its structure suggests significant potential as a synthetic intermediate. Arylsilanes are known precursors for generating highly reactive species like benzynes, and silylated aromatic compounds serve as key building blocks in the synthesis of functional materials and bioactive molecules. uchicago.edu The dual functionality of this compound allows for sequential or orthogonal reactions. The trimethylsilyl (B98337) group can act as a handle for ipso-substitution or as a directing group in electrophilic aromatic substitutions, while the nitrile group can undergo its own set of transformations, including reduction, hydrolysis, or participation in cycloaddition reactions. This dual nature makes it a potentially valuable component in the construction of complex, multifunctional molecules.

Catalytic Cyclotrimerization of Benzonitriles, Including this compound

The cyclotrimerization of nitriles is a powerful, atom-economical method for synthesizing symmetrical 1,3,5-triazines. researchgate.net This transformation can be catalyzed by a variety of reagents, including transition metal complexes and strong acids.

Role of Transition Metal Catalysts (e.g., Titanium Chlorido Complexes)

Transition metals such as cobalt, nickel, rhodium, palladium, and iridium are effective catalysts for the [2+2+2] cycloaddition of nitriles to form substituted triazines and other heterocycles like pyridines when co-cyclized with alkynes. youtube.com While a broad range of transition metals are active, early transition metals like titanium have also been investigated for related C-H activation and hydroaminoalkylation reactions, often involving C-N bond formation. For instance, titanium catalysts are used in the hydroaminoalkylation of alkynes with amines, proceeding through C-H bond activation. youtube.com In the context of triazine synthesis from nitriles, Lewis acidic metal halides, such as aluminum trichloride, can also promote the reaction, which proceeds via a Friedel-Crafts-type mechanism. rsc.org The general role of the metal catalyst is to coordinate with the nitrile moieties, activating them and bringing them into proximity to facilitate the cyclization process.

Formation of Substituted Triazines from Benzonitrile (B105546) Derivatives

The synthesis of symmetrically substituted 1,3,5-triazines occurs via the trimerization of benzonitrile derivatives. researchgate.net One-pot procedures have been developed that allow for the controlled cross-cyclotrimerization of different nitriles to produce unsymmetrical triazines. libretexts.org The mechanism often involves the formation of a nitrilium salt intermediate, particularly when promoted by strong acids or reagents like triflic anhydride. libretexts.org This intermediate then reacts sequentially with two other nitrile molecules to complete the triazine ring. libretexts.org For a compound like this compound, cyclotrimerization would be expected to yield 2,4,6-tris(3-trimethylsilylphenyl)-1,3,5-triazine, a molecule with three silicon-functionalized aryl groups appended to a central heterocyclic core.

Electrophilic Aromatic Substitutions with Aryl Trimethylsilane (B1584522) Precursors

Aryl trimethylsilanes are highly useful substrates in electrophilic aromatic substitution (SEAr) reactions. The trimethylsilyl group exerts a significant influence on the regioselectivity and reactivity of the aromatic ring. A key reaction pathway for arylsilanes is ipso-substitution, where the electrophile directly replaces the silyl group. youtube.com This occurs because the C-Si bond is readily cleaved, and the formation of a stable silicon-containing leaving group provides a thermodynamic driving force.

Comparative Reactivity of Aryl Trimethylsilanes in Electrophilic Functionalization

In electrophilic aromatic substitution, the trimethylsilyl group is considered an activating group and an ortho, para-director. However, its most significant utility comes from its ability to be substituted by an electrophile (ipso-substitution), which provides a powerful method for regioselective functionalization that is not achievable with simple benzene (B151609) derivatives. youtube.com

Compared to other substituents, the silyl group offers a unique synthetic advantage. While a hydrogen atom is simply replaced from an available position (ortho, meta, or para), and a halogen might direct an incoming electrophile, the silyl group provides a predictable site of reaction. This allows for the introduction of functional groups at a specific, pre-determined position on the aromatic ring. For example, an aryl trimethylsilane can be readily converted to an aryl halide, aryl ketone, or nitrated derivative at the position formerly occupied by the silicon. This contrasts with the reactivity of aryl halides, which are deactivating yet ortho, para-directing, often leading to mixtures of products and slower reaction rates. The ability to direct electrophiles to a single position makes aryl trimethylsilanes, including this compound, valuable and predictable precursors in multi-step organic synthesis.

Radical Mechanisms in Reactions of Silylated Aromatic Systems

Radical reactions provide a powerful toolkit for the functionalization of aromatic compounds, including silylated aromatic systems. These reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. In the context of silylated aromatic compounds, radical reactions can be initiated through various methods, such as the use of radical initiators, photocatalysis, or electrocatalysis. benthamdirect.comrsc.org The general mechanism for a free radical substitution on an aromatic substrate involves the generation of a radical species that can then react with the aromatic ring. youtube.comyoutube.com

The initiation step involves the formation of a radical. For instance, a radical initiator like a peroxide can be used to generate radicals under thermal conditions. benthamdirect.com Alternatively, photocatalysis has emerged as a potent method for initiating radical reactions under mild conditions. rsc.org In a photocatalytic cycle, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then interact with a substrate to generate a radical intermediate through either an energy transfer or an electron transfer process. acs.org

Once a radical is generated, the propagation phase begins. An aryl radical, for example, can be formed, which is a highly reactive intermediate. This aryl radical can then participate in a variety of transformations. One common pathway is the addition to a π-system, followed by further reactions to yield the final product. youtube.com In the case of silylated aromatic systems, the trimethylsilyl group can influence the regioselectivity of radical attack due to its steric bulk and electronic effects.

A plausible mechanistic pathway for a photocatalyzed radical reaction involving a substituted aromatic compound can be illustrated as follows:

Photoexcitation: A photocatalyst absorbs light and is promoted to an excited state.

Energy or Electron Transfer: The excited photocatalyst interacts with the silylated aromatic compound to generate a radical cation or a triplet excited state of the aromatic compound. acs.org

Radical Formation: The generated intermediate can then fragment or react to form a key radical species.

Reaction Cascade: This radical undergoes a series of steps, such as addition to another molecule or cyclization, to form a new radical intermediate. acs.org

Product Formation and Catalyst Regeneration: The final product is formed, and the photocatalyst is regenerated, completing the catalytic cycle.

The following table provides a general overview of radical initiation methods applicable to aromatic systems.

Initiation Method Description Typical Reagents/Conditions
Thermal Initiation Use of heat to decompose a radical initiator.Peroxides (e.g., benzoyl peroxide), Azo compounds (e.g., AIBN)
Photocatalysis Use of light and a photocatalyst to generate radicals. rsc.orgIridium or Ruthenium complexes, organic dyes, UV/Visible light. acs.org
Electrocatalysis Use of an electric current to initiate radical formation. rsc.orgAnodic or cathodic setup.

Interplay of the Trimethylsilyl and Nitrile Functional Groups in Reaction Chemistry

The reactivity of this compound is shaped by the interplay between the electron-withdrawing nitrile group and the bulky, electropositive trimethylsilyl group. These two functional groups, positioned meta to each other on the benzene ring, influence the molecule's electronic properties and steric environment, thereby directing its behavior in various chemical transformations.

The nitrile group is a moderately strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack. nih.gov The electrophilic character of the nitrile's carbon atom makes it a potential site for nucleophilic addition. nih.govnih.gov The reactivity of the nitrile can be modulated by adjacent electron-withdrawing groups. nih.gov In this compound, the trimethylsilyl group, while primarily acting as a bulky group, can also exert a modest electron-donating effect through hyperconjugation. This can slightly attenuate the electron-withdrawing effect of the nitrile group.

Conversely, the trimethylsilyl group is a versatile functional group in organic synthesis, often used as a removable directing group or a precursor for other functionalities. The C-Si bond can be cleaved under various conditions to introduce other atoms or groups. For instance, arylsilanes can undergo transmetalation to a metal center, such as gold(III), in catalytic cycles. bris.ac.uk In such reactions involving the trimethylsilyl group of this compound, the nitrile group acts as a spectator substituent that can influence the reaction's feasibility and rate through its electronic effect on the aromatic ring.

The synthesis of this compound itself highlights the compatibility of these two functional groups. It can be prepared from m-bromobenzonitrile via a Br-Li exchange followed by reaction with chlorotrimethylsilane, demonstrating that the nitrile group is stable to the conditions required for the introduction of the silyl group. rsc.org

The following table summarizes the influence of each functional group on the reactivity of the other in this compound.

Functional Group Influence on the Other Group Resulting Reactivity
Trimethylsilyl Group Exerts steric hindrance around its position. Can have a mild electron-donating effect via hyperconjugation, slightly reducing the electrophilicity of the nitrile carbon.Can sterically hinder attack at the ortho positions. May slightly decrease the rate of nucleophilic addition to the nitrile compared to an unsubstituted benzonitrile.
Nitrile Group Acts as an electron-withdrawing group, influencing the electronic nature of the aromatic ring.Affects the stability of intermediates formed during reactions at the C-Si bond. For example, it can influence the rate of transmetalation in metal-catalyzed cross-coupling reactions. bris.ac.uk

Catalytic Applications Involving 3 Trimethylsilylbenzonitrile and Organosilicon Reagents

Homogeneous Catalysis in Organosilicon-Mediated Synthesis

Homogeneous catalysis plays a pivotal role in organosilicon chemistry, with hydrosilylation being one of the most significant transformations. acs.org This process, involving the addition of a silicon-hydride bond across an unsaturated bond, is widely used in industry for producing various silanes and siloxanes. acs.org While terminal alkene hydrosilylation is well-established, the catalytic hydrosilylation of internal alkenes has been less developed. acs.org Recent advancements include the highly efficient palladium-catalyzed internal hydrosilylation of gem-difluoroallenes, which provides access to valuable gem-difluorovinylsilanes. acs.org

Organosilicon compounds also serve as platforms for catalysis, bridging the gap between homogeneous, heterogeneous, and bioinspired systems. rsc.org The well-defined structures of compounds like cubic metallasiloxanes and cage-like silsesquioxanes make them excellent molecular analogs for silica-supported catalysts. rsc.org A notable feature of many of these compounds is the flexibility of their siloxane bonds, which can accommodate significant geometric fluctuations, a characteristic reminiscent of the conformational adaptability of enzymes. rsc.org

Lewis Acid Catalysis in Organosilicon-Mediated Processes

Lewis acid catalysis is a powerful tool in organic synthesis, where a Lewis acid acts as an electron pair acceptor to enhance the reactivity of a substrate. wikipedia.org In organosilicon chemistry, Lewis acids can activate substrates towards nucleophilic attack or facilitate heterolytic bond cleavage. wikipedia.org

A key application of Lewis acid catalysis in this context is the activation of electrophiles. The Lewis acid coordinates to a Lewis basic atom in the electrophilic reactant, often introducing a positive charge and thereby increasing its electron-accepting ability. youtube.com This coordination lowers the activation energy of subsequent steps. youtube.com For a catalytic cycle to be complete, the Lewis acid must dissociate from the product in a later step. youtube.com

Silicon compounds themselves can act as Lewis acid catalysts. For instance, the pentamethylcyclopentadienylsilicon(II) cation, Cp*Si:⁺, has been shown to be a highly efficient nonmetallic catalyst for the hydrosilylation of olefins, even at low catalyst loadings. acs.org It also catalyzes the Piers-Rubinsztajn reaction, which is important for creating controlled silicone topologies. acs.org

The asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes can be catalyzed by Lewis acids, which activate the aldehyde. ncl.ac.uk A Hammett analysis of this reaction using various salen complexes as catalysts revealed that a [{Ti(salen)O}₂] complex exhibits a high degree of Lewis acid catalysis. ncl.ac.uk

Heterogeneous Catalysis for Organic Transformations of Silylated Compounds

Heterogeneous catalysts are crucial for developing green and sustainable chemical processes due to their ease of separation from reaction products and potential for reuse. nih.gov In the realm of organosilicon chemistry, these catalysts are employed in a variety of transformations. routledge.com

Silica-based mesostructured materials are of great interest for creating efficient catalysts and adsorbents due to their tunable physicochemical properties, such as high thermal stability and adjustable surface chemistry. mdpi.com These materials, including silica (B1680970) nanoparticles (SNPs) and siliceous ZSM-5, can be functionalized to enhance their catalytic activity. mdpi.com

Supported catalysts, where the active catalytic species is dispersed on a support material, are a cornerstone of heterogeneous catalysis. routledge.com Organosilicon compounds can be used to create well-defined catalyst supports. rsc.org

Role of Nanostructured Catalysts in Silylated Organic Transformations

Nanostructured materials are highly attractive as heterogeneous catalysts for a wide range of organic transformations. nih.govresearchgate.net Their large surface area-to-volume ratio provides a high density of active sites, leading to enhanced catalytic activity. niscpr.res.in The ability to control the structure and composition of nanoparticles (NPs) allows for the rational design of highly active and selective catalysts. nih.govresearchgate.net

In the context of silylated compounds, nanostructured catalysts offer several advantages. They can be designed to be stable, resistant to sintering and leaching, and highly active and enantioselective. nih.gov Porous carbon-based nanomaterials, for example, are excellent catalyst supports due to their high surface areas and controllable pore sizes. nih.gov

Silica-based nanostructures, such as mesoporous silica nanoparticles (MSNs), can be functionalized with metal oxides or other catalytic species to create efficient catalysts for various reactions. mdpi.comnih.gov For instance, metal-oxide-loaded silica core-shell nanostructures have demonstrated efficacy in hydrogenation and other catalytic reduction reactions. nih.gov The use of surfactants in the synthesis of these materials can direct the formation of specific morphologies and pore structures, further tailoring their catalytic properties. mdpi.com

Single Atom Catalysts (SACs) in the Context of Silylated Systems

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom utilization and well-defined, uniform active sites. uwo.ca In SACs, individual metal atoms are dispersed on a support material, bridging the gap between homogeneous and heterogeneous catalysis. uwo.ca

The synthesis of stable SACs has been a significant area of research. Strong interactions between the metal atoms and the support are crucial to prevent aggregation into nanoparticles. Supports with porous, functionalized, or defective structures are particularly effective for anchoring single atoms. For example, mesoporous silica materials with their abundant surface hydroxyl groups are attractive for synthesizing SACs.

SACs have shown exceptional performance in various catalytic reactions, including those relevant to organosilicon chemistry. For instance, a heterogeneous single-atom platinum catalyst supported on alumina (B75360) nanorods has been developed for the efficient and selective hydrosilylation of olefins. acs.org This SAC demonstrated significantly higher activity compared to related platinum nanoparticles. acs.org The stability of SACs is a critical factor for their industrial application, and research is ongoing to understand and improve this aspect. uwo.ca

Biocatalytic Systems in Organosilicon Chemistry

Biocatalysis offers a green and sustainable approach to chemical synthesis, utilizing enzymes to perform reactions with high selectivity and efficiency under mild conditions. acs.orgpnas.org While nature has not been found to incorporate silicon into primary or secondary metabolites, the field of organosilicon biocatalysis is emerging as a powerful tool for preparing valuable organosilicon molecules. acs.orgnih.gov

The development of biocatalytic methods for transformations at the silicon atom has been a focus of recent research, complementing earlier work where silicon primarily played a spectator role. chemrxiv.org This has been made possible through techniques like directed evolution, which allows for the engineering of enzymes with novel, "new-to-nature" reactivities. acs.org

Enzyme-Mediated Formation and Hydrolysis of Silicon-Heteroatom Bonds

A variety of enzymes, including lipases and proteases, have been shown to catalyze the formation and hydrolysis of silicon-oxygen (Si-O) bonds. nih.gov The silicatein family of enzymes, found in marine sponges, are particularly noteworthy for their natural ability to catalyze the formation of inorganic silica structures. nih.gov Recombinantly produced silicateins have been shown to catalyze the hydrolysis of silyl (B83357) ethers and the condensation of silanols and alcohols to form silyl ethers. nih.gov

Kinetic studies of these enzymatic reactions have provided insights into their mechanisms. For example, the trypsin-mediated hydrolysis of phenyltrimethoxysilane (B147435) was found to be a pseudo-first-order reaction. researchgate.net Computational studies suggest that in the active site of trypsin, a serine residue adds to the silicon atom to form a pentacoordinate species. researchgate.net

Enzymes have also been used to catalyze the formation of siloxane bonds. nih.gov Several lipases and phytases have been reported to mediate siloxane bond formation under mild conditions. nih.gov In some cases, enzymes can exhibit selectivity that is distinct from non-enzymatic reactions. For instance, silicatein was found to preferentially silylate an aromatic hydroxyl group over an aliphatic one in the same molecule. nih.gov

The tables below provide a summary of research findings in the catalytic applications involving organosilicon reagents.

Catalyst Type Reaction Key Findings Reference
Palladium ComplexInternal HydrosilylationEfficiently catalyzes the internal hydrosilylation of gem-difluoroallenes. acs.org
Cp*Si:⁺HydrosilylationActs as a highly efficient nonmetallic catalyst for olefin hydrosilylation. acs.org
[{Ti(salen)O}₂]Asymmetric Cyanohydrin SynthesisExhibits a high degree of Lewis acid catalysis in the addition of trimethylsilyl cyanide to aldehydes. ncl.ac.uk
Platinum SAC on AluminaHydrosilylationShows significantly higher activity than platinum nanoparticles for olefin hydrosilylation. acs.org
SilicateinHydrolysis and CondensationCatalyzes the hydrolysis of silyl ethers and the formation of silyl ethers from silanols and alcohols. nih.gov
TrypsinHydrolysisMediates the pseudo-first-order hydrolysis of phenyltrimethoxysilane. researchgate.net
Catalyst System Support/Ligand Application Significance
Cubic Metallasiloxanes-Homogeneous CatalysisServe as molecular analogs for silica-supported catalysts.
Cage-like Silsesquioxanes-Homogeneous CatalysisProvide well-defined, adaptable catalytic platforms.
Nanostructured CatalystsSilica, Porous CarbonHeterogeneous CatalysisOffer high surface area and tunable properties for enhanced catalytic activity.
Single Atom Catalysts (SACs)Alumina, SilicaHeterogeneous CatalysisProvide maximum atom utilization and uniform active sites for high efficiency and selectivity.
Lipases and Proteases-BiocatalysisCatalyze the formation and hydrolysis of Si-O bonds under mild conditions.
Silicateins-BiocatalysisExhibit natural activity for silica formation and can be used for selective silylation.

Photocatalysis in Silylation Reactions and Related Organic Transformations

The advent of visible-light photocatalysis has provided a mild and efficient platform for a variety of organic transformations, including the formation of carbon-silicon bonds. acs.org These methods leverage the generation of highly reactive radical species under gentle conditions, often at room temperature, avoiding the need for harsh reagents or high-energy inputs. acs.orgrsc.org Organosilicon compounds, such as trialkylhydrosilanes, are key reagents in these transformations, serving as precursors to silyl radicals. acs.org

One notable application is the direct C–H silylation of arenes and heteroarenes. nih.gov This approach allows for the introduction of silyl groups into aromatic systems, which are valuable intermediates in organic synthesis and material science. acs.orgnih.gov The reactions are typically mediated by a photocatalyst that, upon excitation by visible light, can initiate a single electron transfer (SET) or hydrogen atom transfer (HAT) process. acs.org

A significant development in this area is the photocatalytic C–H silylation of cyano-substituted arenes. nih.gov This transformation is particularly relevant as it enables the synthesis of silylated benzonitriles, a class of compounds with potential applications in medicinal chemistry and materials science.

Detailed Research Findings

Research conducted by Liu, Wang, and their colleagues has demonstrated a distinct visible-light-promoted photocatalytic method for the C–H silylation of both electron-deficient and electron-rich heteroarenes, as well as cyano-substituted arenes. nih.gov This protocol is characterized by its operational simplicity and mild reaction conditions. nih.gov

In a typical reaction, a cyano-substituted arene such as benzonitrile (B105546) can be reacted with a trialkylhydrosilane in the presence of a photocatalyst and a radical initiator. The process is irradiated with visible light, often from a compact fluorescent lamp (CFL), at room temperature. nih.gov

The proposed mechanism for the silylation of a cyano-substituted arene involves the generation of a silyl radical from the corresponding trialkylhydrosilane. nih.gov This is often facilitated by a radical initiator, such as sodium persulfate (Na₂S₂O₈), which upon photocatalytic decomposition, generates a sulfate (B86663) radical anion. This highly reactive species then abstracts a hydrogen atom from the trialkylhydrosilane to form the silyl radical. nih.gov The nucleophilic silyl radical then adds to the electron-deficient cyano-substituted arene. nih.gov Subsequent oxidation and deprotonation steps yield the final silylated product. nih.gov

The regioselectivity of the silylation of benzonitrile is a key aspect of this methodology. The reaction with tert-butyldimethylsilane, for instance, yields a mixture of meta and para isomers, with the meta-substituted product, 3-(tert-butyldimethylsilyl)benzonitrile, being the major product. This selectivity is influenced by the electronic properties of the cyano group.

A summary of the photocatalytic silylation of benzonitrile with different organosilicon reagents is presented below:

SubstrateSilylating AgentProduct(s)Yield (%)
Benzonitriletert-Butyldimethylsilane3-(tert-Butyldimethylsilyl)benzonitrile & 4-(tert-Butyldimethylsilyl)benzonitrile41 (m:p = 2.5:1)
BenzonitrileTriisopropylsilane3-(Triisopropylsilyl)benzonitrile & 4-(Triisopropylsilyl)benzonitrile35 (m:p = 2.3:1)

This photocatalytic approach has also been successfully applied to a range of other cyano-substituted arenes, demonstrating its versatility. The reaction tolerates various functional groups, making it a valuable tool for the synthesis of complex molecules. nih.gov

The table below showcases the results of the photocatalytic silylation of various substituted benzonitriles with tert-butyldimethylsilane, highlighting the scope of the reaction.

SubstrateProductYield (%)
4-Methoxybenzonitrile4-Methoxy-3-(tert-butyldimethylsilyl)benzonitrile51
4-Fluorobenzonitrile4-Fluoro-3-(tert-butyldimethylsilyl)benzonitrile45
4-Chlorobenzonitrile4-Chloro-3-(tert-butyldimethylsilyl)benzonitrile48
4-Bromobenzonitrile4-Bromo-3-(tert-butyldimethylsilyl)benzonitrile43

These findings underscore the potential of photocatalysis in mediating challenging C–H functionalization reactions on cyano-substituted aromatic rings, providing a direct route to valuable organosilicon compounds. nih.gov The use of readily available starting materials and mild conditions makes this an attractive method for synthetic chemists. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of 3 Trimethylsilylbenzonitrile

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of 3-trimethylsilylbenzonitrile. By solving approximations of the Schrödinger equation, these methods can predict various molecular properties with high accuracy.

Detailed Research Findings: A typical computational study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). Such calculations yield the lowest-energy conformation of the molecule. The trimethylsilyl (B98337) group (-Si(CH₃)₃) is predicted to have staggered methyl groups relative to the silicon-carbon bond, and the silyl (B83357) group itself can rotate relative to the benzene (B151609) ring.

Below are tables representing the kind of data that would be generated from such a DFT calculation.

Table 1: Predicted Geometric Parameters for this compound

ParameterAtom Pair/TripletPredicted Value
Bond Lengths
C≡N~1.15 Å
C-CN~1.45 Å
C-Si~1.87 Å
Si-CH₃ (avg)~1.89 Å
C-C (aromatic, avg)~1.40 Å
Bond Angles
C-C-C (aromatic, avg)~120.0°
C-C-CN~178.5°
C-C-Si~121.5°
Dihedral Angles
C-C-Si-CVariable (Rotation)

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap~ 6.5 eV
Dipole Moment~ 3.5 - 4.0 Debye

Elucidation of Reaction Mechanisms and Transition States in Silylated Systems

Computational chemistry is crucial for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these points. researchgate.netbris.ac.uk A transition state is a fleeting arrangement of atoms at the peak of an energy barrier in a reaction, characterized by partial bond formation and breakage. researchgate.netberkeley.edu

Detailed Research Findings: For this compound, a relevant reaction to study would be the hydrolysis of the nitrile group to a carboxylic acid or the addition of a nucleophile. Computational modeling of such a process would begin by optimizing the geometries of the reactants (e.g., this compound and a water molecule or a nucleophile). Next, a search for the transition state structure would be performed. bris.ac.uk For an acid-catalyzed hydrolysis, the transition state would likely involve the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water on the nitrile carbon. The calculated structure of this transition state would show an elongated C≡N bond and a newly forming C-O bond.

The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism. Studies on the parent molecule, benzonitrile (B105546), have utilized DFT to explore reaction pathways like C-CN bond activation by metal complexes, identifying stable intermediates and transition states on the potential energy surface. wisc.edu

Application of Density Functional Theory (DFT) in Organosilicon Systems

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. researchgate.net This approach is particularly well-suited for organosilicon compounds.

Detailed Research Findings: In the context of this compound and other organosilicon systems, DFT is used to predict a wide range of properties. wisc.edu It can accurately model geometries, including the bond lengths and angles around the silicon atom. DFT calculations are also used to simulate vibrational spectra (like infrared and Raman), which can be compared with experimental spectra to confirm the structure of a synthesized compound. Furthermore, DFT is employed to understand the electronic effects of silicon substituents on aromatic rings, predict redox potentials, and analyze chemical stability, as seen in studies of organosilicon nitrile-based electrolytes. wisc.edu

Computational Analysis of Structure-Reactivity Relationships for this compound

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a molecule with its reactivity using mathematical models. core.ac.uk Computational chemistry is essential for developing these relationships by providing quantitative descriptors of molecular structure and electronics.

Detailed Research Findings: For this compound, a QSRR study would involve calculating a set of molecular descriptors using methods like DFT. These descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, and partial atomic charges (e.g., the charge on the nitrile carbon).

Steric Descriptors: Molecular volume or surface area.

These calculated descriptors can then be correlated with experimentally observed reaction rates. For instance, the LUMO energy of a series of substituted benzonitriles could be plotted against their reaction rates with a specific nucleophile. A lower LUMO energy would generally correspond to a faster reaction rate. The analysis of such relationships allows chemists to predict the reactivity of new, yet-to-be-synthesized compounds. Conceptual DFT can also provide reactivity indices that explain experimental electrophilicity and nucleophilicity.

Molecular Modeling and Simulation Approaches in Organosilicon Chemistry

Beyond the study of single, static molecules, molecular modeling encompasses a range of simulation techniques to study the dynamic behavior of molecular systems. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are primary examples. berkeley.edu

Detailed Research Findings: In organosilicon chemistry, MD simulations can be used to study the behavior of this compound in the liquid phase or in solution. By simulating the movement of hundreds or thousands of molecules over time, MD can predict bulk properties like density, viscosity, and diffusion coefficients. It can also provide insight into intermolecular interactions, such as the π-π stacking of benzene rings or the solvation of the polar nitrile group by solvent molecules. berkeley.edu These simulations are valuable in fields like materials science, where organosilicon nitriles may be used as components in electrolytes or functional fluids. wisc.edu For example, simulations can reveal how these molecules organize at electrode surfaces or interact with ions in a battery electrolyte. wisc.edu

Synthesis and Functionalization of Derivatives of 3 Trimethylsilylbenzonitrile

Synthesis of Novel Benzonitrile (B105546) Derivatives with Trimethylsilyl (B98337) Moieties

The presence of the trimethylsilyl group on the benzonitrile framework allows for the synthesis of unique derivatives that would be otherwise difficult to access. One notable example is the cyclotrimerization of 3-trimethylsilylbenzonitrile to produce 2,4,6-tris(3-cyanophenyl)-1,3,5-triazine. This reaction, catalyzed by low-valent transition metals, demonstrates the ability of the nitrile groups to undergo cyclization while the trimethylsilyl groups remain intact, yielding a highly functionalized, C3-symmetric molecule. researchgate.net Such triazine derivatives are of interest in materials science for their potential applications in organic electronics and as porous materials. researchgate.netclockss.org

The synthesis of these derivatives often involves reactions that are selective for the nitrile group, leaving the trimethylsilyl group available for subsequent transformations. The reaction conditions for such syntheses are crucial to ensure the desired product is obtained with high yield and purity.

Table 1: Synthesis of 2,4,6-tris(3-cyanophenyl)-1,3,5-triazine

Starting MaterialCatalyst SystemProductYieldReference
3-(Trimethylsilyl)benzonitrileTiCl4(thf)2/Mg2,4,6-tris(3'-trimethylsilylphenyl)-1,3,5-triazineModerate researchgate.net
3-CyanobenzonitrileVarious2,4,6-tris(3-cyanophenyl)-1,3,5-triazine- researchgate.net

Creation of Organosilicon-Containing Heterocyclic Compounds

The dual functionality of this compound makes it an attractive starting material for the synthesis of organosilicon-containing heterocyclic compounds. These compounds are of significant interest due to the unique properties conferred by the silicon atom, which can influence the electronic and steric characteristics of the molecule.

Synthesis of Pyrazoles and Pyrazolines from Nitrile Imines

The [3+2] cycloaddition reaction between nitrile imines and dipolarophiles is a powerful method for the synthesis of five-membered heterocyclic rings such as pyrazoles and pyrazolines. researchgate.netrsc.orgbeilstein-journals.orgnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govbeilstein-journals.org While the direct use of this compound as the dipolarophile in reactions with nitrile imines to form pyrazoles or pyrazolines is not extensively documented in the reviewed literature, the general reactivity of benzonitriles in such cycloadditions suggests its potential in this area.

Nitrile imines, typically generated in situ from hydrazonoyl halides or through the oxidation of hydrazones, are highly reactive intermediates that readily undergo cycloaddition with various C=C or C≡C bonds. rsc.orgnih.govbeilstein-journals.org The nitrile group of this compound could potentially act as a dipolarophile, although this reactivity is less common than that of alkenes or alkynes. More plausible is the modification of the benzonitrile to introduce a more reactive dipolarophilic site, which then undergoes cycloaddition.

For instance, the conversion of the nitrile group to a vinyl group or the introduction of an unsaturated substituent on the benzene (B151609) ring would provide a suitable reaction partner for nitrile imines. The resulting pyrazole (B372694) or pyrazoline would retain the trimethylsilyl group, thus affording an organosilicon-containing heterocyclic compound.

Table 2: General Synthesis of Pyrazoles from Nitrile Imines

Nitrile Imine PrecursorDipolarophileProductKey FeaturesReferences
Hydrazonoyl halidesAlkenes/AlkynesPyrazolines/PyrazolesIn situ generation of nitrile imine rsc.orgorganic-chemistry.org
Aldehyde-derived hydrazonesAlkenesPyrazolinesElectrooxidative conditions nih.govbeilstein-journals.org
Trifluoroacetonitrile iminesEnonesPyrazolinesHigh regio- and diastereoselectivity researchgate.net

Development of Synthetic Precursors for Advanced Organic Molecules

This compound serves as a valuable precursor for the development of advanced organic molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize either the nitrile or the trimethylsilyl group provides a strategic advantage in the synthesis of complex targets.

In medicinal chemistry, the benzonitrile moiety is a common feature in drug candidates, often acting as a bioisostere for other functional groups or participating in key binding interactions with biological targets. organic-chemistry.org The trimethylsilyl group can be used as a handle for further elaboration of the molecule or to modulate its physicochemical properties, such as solubility and metabolic stability.

In the field of materials science, the rigid aromatic core of this compound, combined with the potential for creating extended conjugated systems, makes it an attractive building block for organic electronic materials. The cyclotrimerization to a triazine derivative, as mentioned earlier, is a prime example of how this precursor can be used to construct larger, functional molecules with potential applications in areas such as organic light-emitting diodes (OLEDs) and porous organic frameworks. researchgate.netclockss.org

Strategic Functionalization of the Trimethylsilyl Group in Benzonitrile Derivatives

A key aspect of the synthetic utility of this compound lies in the strategic functionalization of the trimethylsilyl group. This group is not merely a passive substituent but can be selectively cleaved or converted into other functional groups, providing a powerful tool for molecular diversification.

Desilylation: The cleavage of the C-Si bond, known as desilylation, can be achieved under various conditions to replace the trimethylsilyl group with a hydrogen atom. This is often accomplished using fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. organic-chemistry.orggelest.com Recently, a visible-light-mediated desilylation of arylsilanes using thiyl radicals has been reported as a mild and efficient method. psu.edu This allows for the temporary use of the trimethylsilyl group as a blocking or directing group during a synthetic sequence, to be removed in a later step.

Conversion to Other Functional Groups: The trimethylsilyl group on the benzonitrile ring can also be converted into other valuable functional groups. For example, ipso-substitution reactions can replace the silyl (B83357) group with halogens (e.g., bromine, iodine), a hydroxyl group, or a nitro group. These transformations significantly expand the synthetic possibilities, allowing for the introduction of new reactive sites for cross-coupling reactions or other modifications. The conversion of trimethylsilyl ethers to alkyl cyanides using triphenylphosphine (B44618) and 2,3-dichloro-5,6-dicyanobenzoquinone has also been reported, highlighting the versatility of silyl groups in functional group interconversions. acs.org

Table 3: Functionalization of Aryl Trimethylsilyl Groups

ReactionReagentsProduct Functional GroupKey FeaturesReference
DesilylationTBAF, H+, OH--HCommon deprotection strategy organic-chemistry.orggelest.com
DesilylationDisulfides, visible light-HMild, radical-based method psu.edu
Conversion to CyanidePPh3/DDQ/n-Bu4NCN-CNConverts silyl ethers to cyanides acs.org

Emerging Research Frontiers in 3 Trimethylsilylbenzonitrile Chemistry

The field of organosilicon chemistry is continually advancing, with ongoing research pushing the boundaries of synthesis, analysis, and application. For 3-trimethylsilylbenzonitrile and related silylated nitriles, these frontiers are defined by the pursuit of greater efficiency, sustainability, and a deeper understanding of their fundamental chemical behavior. This section explores the emerging trends that are shaping the future of this specialized area of chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.